
1-Naphthalenol, 2-(4-morpholinylmethyl)-
Overview
Description
1-Naphthalenol, 2-(4-morpholinylmethyl)- (CAS RN: 27438-39-7) is a naphthalene derivative featuring a hydroxyl group at position 1 and a 4-morpholinylmethyl substituent at position 2. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, confers distinct electronic and steric properties to the molecule. The compound’s molecular formula is C₁₅H₁₇NO₂, with a molecular weight of 243.30 g/mol . Its structural uniqueness lies in the combination of an aromatic naphthalenol backbone and a polar morpholine group, which may influence solubility, reactivity, and biological interactions.
Q & A
Q. Basic: What synthetic methodologies are recommended for preparing 1-Naphthalenol, 2-(4-morpholinylmethyl)-?
The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and condensation. Key steps include:
- Morpholine incorporation : Reacting a naphthalenol derivative with 4-morpholinylmethyl chloride or bromide under reflux in aprotic solvents (e.g., DMF or THF) .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product .
- Yield optimization : Control reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 molar ratio of naphthalenol to morpholine derivative) to minimize side products .
Table 1. Example Reaction Conditions
Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
---|---|---|---|
Morpholine coupling | DMF, 70°C, 12h | 65–75 | >95% |
Purification | Ethyl acetate/hexane (1:5) | – | 99% |
Q. Basic: What analytical techniques are essential for characterizing this compound?
Characterization requires a combination of spectroscopic and chromatographic methods:
- NMR spectroscopy : H and C NMR confirm the morpholinylmethyl group’s integration (e.g., δ 2.5–3.5 ppm for morpholine protons) and aromatic naphthalenol signals .
- Mass spectrometry (HRMS) : Exact mass determination (e.g., [M+H] at m/z 260.1285 for CHNO) .
- Infrared spectroscopy (IR) : O–H stretch (~3400 cm) and morpholine C–N vibrations (~1100 cm) .
Q. Advanced: How can regioselectivity challenges be addressed during functionalization of the naphthalenol core?
Regioselectivity is influenced by steric and electronic factors:
- Catalytic systems : Rhodium catalysts (e.g., Rh(I) with phosphine ligands) favor C–H activation at the 2-position over the 1-position due to steric hindrance .
- Substituent effects : Electron-donating groups (e.g., methoxy) at the 4-position of the aryl ring direct functionalization to the 2-position via resonance stabilization .
- Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic products, while higher temperatures (80°C) drive thermodynamic outcomes .
Table 2. Regioselectivity in Rh-Catalyzed Reactions
Substituent | Position | Yield (%) | Regioselectivity (2:1) |
---|---|---|---|
4-Methoxy | 2 | 92 | 95:5 |
3-Methoxy | 1 | 87 | 60:40 |
Q. Advanced: What advanced analytical methods are suitable for quantifying trace metabolites or degradation products?
- HPLC-MS/MS : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) and MRM transitions for sensitivity (LOQ: 0.1 ng/mL) .
- GC-MS with derivatization : Silylation (e.g., BSTFA) of hydroxyl groups improves volatility for detecting 1-naphthalenol derivatives in biological matrices .
- Challenges : Matrix effects in urine/plasma require solid-phase extraction (SPE) and isotope-labeled internal standards (e.g., C-naphthalenol) for accuracy .
Q. Advanced: How can conflicting data on the compound’s bioactivity or toxicity be resolved?
- Biomarker validation : Compare urinary 1-naphthalenol levels (via LC-MS) with controlled exposure studies to distinguish endogenous vs. exogenous sources .
- Metabolite profiling : Identify phase I/II metabolites (e.g., glucuronides) using high-resolution mass spectrometry and in vitro hepatic microsomal assays .
- Controlled dosing models : Rodent studies with varying doses (10–100 mg/kg) and endpoints (e.g., hepatic enzyme activity, oxidative stress markers) clarify dose-response relationships .
Q. Advanced: What strategies mitigate contradictions in reported enzymatic inhibition mechanisms?
- Enzyme kinetics : Perform Lineweaver-Burk analysis to differentiate competitive vs. non-competitive inhibition (e.g., IC shifts with substrate concentration) .
- Structural modeling : Docking studies (e.g., AutoDock Vina) predict binding interactions between the morpholinylmethyl group and enzyme active sites .
- Cross-validation : Replicate assays under standardized conditions (pH 7.4, 37°C) using recombinant enzymes to isolate confounding factors .
Comparison with Similar Compounds
Structural Analogues with Morpholinylmethyl Substituents
WIN-55,212-2
- Structure: A cannabinoid receptor agonist with a morpholinylmethyl group integrated into a benzoxazinone scaffold: Molecular formula: C₂₆H₂₆N₂O₃; Molecular weight: 424.50 g/mol.
- Key Differences: While both compounds share a morpholinylmethyl group, WIN-55,212-2’s fused pyrrolobenzoxazinone core contrasts sharply with the planar naphthalenol structure of the target compound. This structural divergence underpins WIN-55,212-2’s role as a potent agonist at CB1 and CB2 receptors .
6-TERT-BUTYL-4-(MORPHOLINOMETHYL)-O-CRESOL
- Structure: A cresol derivative with tert-butyl and morpholinylmethyl substituents (CAS RN: 84824-97-5). Molecular formula: C₁₆H₂₅NO₂; Molecular weight: 271.38 g/mol.
- Key Differences: The tert-butyl group enhances hydrophobicity, while the morpholinylmethyl group adds polarity. Compared to the naphthalenol backbone of the target compound, this molecule’s simpler phenol ring may reduce aromatic stacking interactions .
Naphthalenol Derivatives with Alternative Substituents
1,2-Dihydro-4-ethyl-2-(substituted phenyl)-1-naphthalenols (16d, 16e, 16f)
- Structures :
- 16d : 2-(2-Methylphenyl) substituent; Melting point: 95–96°C; Rf: 0.40.
- 16e : 2-(4-Methoxyphenyl) substituent; Melting point: 63–65°C; Rf: 0.30.
- 16f : 2-(3-Methoxyphenyl) substituent; Physical state: Oil; Rf: 0.25.
- Comparison :
- The morpholinylmethyl group in the target compound introduces greater polarity compared to the phenyl/methoxyphenyl groups in these derivatives, likely reducing crystallinity (evidenced by lower melting points in 16e/16f).
- Rf values suggest higher polarity for the target compound compared to 16d–f, aligning with the morpholine group’s hydrophilic nature .
4-Hydroxypropranolol
- Structure: A β-blocker with a naphthalenol core and isopropylamino/hydroxypropoxy substituents (CAS RN: 10476-53-6). Molecular formula: C₁₆H₂₁NO₃; Molecular weight: 275.35 g/mol.
- Key Differences: The isopropylamino group in 4-hydroxypropranolol enables β-adrenergic receptor antagonism, whereas the morpholinylmethyl group in the target compound lacks such pharmacological annotation.
Physical Properties
Compound | Molecular Weight (g/mol) | Melting Point (°C) | Polarity (Rf) |
---|---|---|---|
1-Naphthalenol, 2-(4-morpholinylmethyl)- | 243.30 | Not reported | High (inferred) |
16d (2-Methylphenyl) | 266.35 | 95–96 | 0.40 |
16e (4-Methoxyphenyl) | 282.35 | 63–65 | 0.30 |
6-TERT-BUTYL-4-(MORPHOLINOMETHYL)-O-CRESOL | 271.38 | Not reported | Moderate |
- Trends : Bulky substituents (e.g., tert-butyl) increase molecular weight but may lower melting points due to reduced crystallinity. The morpholinylmethyl group likely enhances solubility in polar solvents compared to alkyl/aryl substituents .
Preparation Methods
Mannich Reaction-Based Synthesis
The Mannich reaction remains the cornerstone for synthesizing 2-(morpholin-4-ylmethyl)naphthalen-1-ol. This three-component condensation involves 1-naphthol, morpholine, and formaldehyde (or its equivalents), facilitated by acidic or catalytic conditions.
One-Pot Mannich Reaction (Tian et al., 1999)
Tian et al. pioneered a one-pot Mannich reaction to synthesize 2-(morpholin-4-ylmethyl)naphthalen-1-ol from 1-naphthol, morpholine, and formaldehyde. The reaction proceeds under mild conditions, typically in polar solvents like ethanol or aqueous mixtures, at temperatures ranging from 60°C to 80°C. The hydroxyl group of 1-naphthol activates the ortho position, enabling electrophilic substitution by the in situ-generated iminium ion from morpholine and formaldehyde. The product is isolated via filtration and solvent evaporation, yielding the target compound with moderate to high purity. This method’s advantages include operational simplicity and compatibility with diverse phenolic substrates.
Solvent and Temperature Variations
Variations in solvent systems and temperatures significantly impact reaction efficiency. For instance, Mastalir et al. highlighted the use of p-xylene as a solvent under reflux conditions (140°C) to accelerate the Mannich reaction. This approach reduces reaction times to 2–4 hours while maintaining yields comparable to ethanol-based methods. However, higher temperatures may necessitate stringent moisture control to prevent hydrolysis of the iminium intermediate.
Catalytic Manganese-Mediated Aminomethylation
A groundbreaking alternative to classical Mannich chemistry involves manganese-catalyzed aminomethylation, as reported by Mastalir et al. (2017). This method employs a hydride Mn(I) pincer complex to catalyze the reaction between 1-naphthol, morpholine, and methanol as a sustainable C1 source. The process proceeds via dehydrogenation of methanol to formaldehyde, followed by condensation with morpholine and electrophilic substitution on 1-naphthol.
Key advantages of this approach include:
- High atom efficiency : Byproduct formation is limited to hydrogen and water.
- Yield optimization : Isolated yields reach up to 91% for structurally related compounds, suggesting potential applicability to 2-(morpholin-4-ylmethyl)naphthalen-1-ol.
- Catalytic reusability : The Mn(I) catalyst demonstrates stability over multiple cycles, enhancing cost-effectiveness.
Mechanistic and Kinetic Considerations
The aminomethylation mechanism varies with the method employed:
Classical Mannich Reaction Pathway
- Iminium ion formation : Morpholine reacts with formaldehyde to generate an N-morpholinomethylium ion.
- Electrophilic attack : The iminium ion is attacked by the electron-rich ortho position of 1-naphthol.
- Deprotonation : The intermediate is deprotonated to yield the final product.
Manganese-Catalyzed Pathway
- Methanol dehydrogenation : The Mn(I) catalyst abstracts hydrogen from methanol, producing formaldehyde.
- Condensation : Formaldehyde reacts with morpholine to form the iminium ion.
- C–C bond formation : The iminium ion undergoes electrophilic substitution on 1-naphthol, facilitated by the Mn catalyst’s Lewis acidity.
Kinetic studies indicate that the manganese-mediated route proceeds 2–3 times faster than traditional methods, attributed to the catalyst’s ability to lower activation barriers for dehydrogenation and C–H activation.
Comparative Analysis of Synthetic Routes
Method | Conditions | Catalyst | Yield | Advantages | Limitations |
---|---|---|---|---|---|
Classical Mannich | Ethanol, 60–80°C, 3–6h | None | 70–85% | Simplicity, low cost | Longer reaction times |
Mn-Catalyzed | p-Xylene, 140°C, 2–4h | Mn(I) pincer complex | ≤91% | High efficiency, recyclable catalyst | Requires specialized catalyst |
Ethanol Reflux | Ethanol, reflux, 3h | None | ~75% | Scalability | Moderate yields |
Applications and Derivatives
2-(Morpholin-4-ylmethyl)naphthalen-1-ol serves as a precursor for metal complexes and bioactive molecules. Tian et al. synthesized dimethylgallium complexes by reacting the compound with trimethylgallium, characterized by X-ray crystallography. These complexes exhibit unique coordination geometries, with Ga–O bond distances shorter than typical gallium phenoxides, suggesting strong σ-donation from the oxygen lone pairs.
In medicinal chemistry, Abdel Karim et al. reported antimicrobial activity for morpholinomethyl-naphthol derivatives, highlighting their potential as lead compounds for antibiotic development.
Properties
CAS No. |
14074-21-6 |
---|---|
Molecular Formula |
C15H17NO2 |
Molecular Weight |
243.3 g/mol |
IUPAC Name |
2-(morpholin-4-ylmethyl)naphthalen-1-ol |
InChI |
InChI=1S/C15H17NO2/c17-15-13(11-16-7-9-18-10-8-16)6-5-12-3-1-2-4-14(12)15/h1-6,17H,7-11H2 |
InChI Key |
XJKMEOFFCYJCGT-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC2=C(C3=CC=CC=C3C=C2)O |
Canonical SMILES |
C1COCCN1CC2=C(C3=CC=CC=C3C=C2)O |
solubility |
16.9 [ug/mL] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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